4-[(3,5-dinitrobenzoyl)amino]benzoic acid
Overview
Description
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid is an organic compound characterized by the presence of both a benzoyl group and a benzoic acid moiety. This compound is notable for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method starts with 4-chloro-3,5-dinitrobenzoic acid, which undergoes a series of reactions to introduce the amino group and subsequently form the desired compound . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by further functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-[(3,5-Dinitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoic acid derivatives
Scientific Research Applications
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzoyl and benzoic acid moieties allow for interactions with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the amino and benzoic acid moieties.
4-Chloro-3,5-dinitrobenzoic acid: A precursor in the synthesis of 4-[(3,5-dinitrobenzoyl)amino]benzoic acid.
4-Amino-3,5-dinitrobenzoic acid: Similar structure but with an amino group instead of the benzoyl group.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-10-3-1-8(2-4-10)14(19)20)9-5-11(16(21)22)7-12(6-9)17(23)24/h1-7H,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZNYGOAAJBIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293090 | |
Record name | 4-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-48-6 | |
Record name | NSC87161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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